3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)propanoic acid
描述
3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-yl)propanoic acid is a synthetic compound featuring a pyrrolidine ring substituted with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the nitrogen atom and a propanoic acid moiety at the 3-position of the pyrrolidine. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions .
属性
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)10-9-15-11-12-23(13-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXAXVGBIUAVOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Direct Fmoc Protection of Pyrrolidine-3-ylpropanoic Acid
This approach begins with pyrrolidine-3-ylpropanoic acid, which is commercially available or synthesized via cyclization of γ-aminobutyric acid (GABA) derivatives. The amine group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a tertiary base such as N,N-diisopropylethylamine (DIEA). Typical conditions involve dichloromethane (DCM) or dimethylformamide (DMF) as solvents at 0–25°C for 2–4 hours. The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl of Fmoc-Cl, yielding the protected compound in 70–85% isolated yield after aqueous workup and chromatography.
Late-Stage Functionalization of Fmoc-Pyrrolidine
An alternative method involves introducing the propanoic acid chain after Fmoc protection. For example, Fmoc-pyrrolidine is alkylated at the 3-position using acrylonitrile via Michael addition, followed by hydrolysis of the nitrile to carboxylic acid. This route requires careful optimization to avoid over-alkylation and epimerization. Recent advances employ organocatalytic asymmetric alkylation to achieve enantiomeric excess >90%.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include solvent polarity, base selection, and temperature.
Solvent Systems
Polar aprotic solvents like DMF and DMSO are preferred for Fmoc protection due to their ability to solubilize both the amine starting material and Fmoc-Cl. However, greener alternatives such as ethyl acetate/dimethyl sulfoxide (EtOAc/DMSO) mixtures (1:9 v/v) have shown comparable efficiency while reducing environmental impact.
Base Selection
While DIEA remains standard for Fmoc protection, pyrrolidine has emerged as a viable alternative in low-polarity solvents. For instance, using pyrrolidine (20% v/v) in DMSO/EtOAc (1:9) achieves >95% conversion within 10 minutes at 25°C. This base minimizes diketopiperazine (DKP) formation compared to piperidine, particularly in sterically hindered systems.
Side Reactions and Mitigation Strategies
Common side reactions during synthesis include:
- DKP Formation : Occurs via intramolecular cyclization of the Fmoc-deprotected intermediate. Reducing base exposure time to ≤10 minutes and using bulky bases like 2,2,6,6-tetramethylpiperidine suppress this pathway.
- Aspartimide Formation : Addressed by incorporating tert-butyl protecting groups on acidic side chains and maintaining pH <8 during hydrolysis steps.
Industrial-Scale Production Insights
Scaling up the synthesis requires addressing exothermicity during Fmoc-Cl addition. A patent by Takeda Pharmaceuticals details a continuous-flow system where pyrrolidine-3-ylpropanoic acid and Fmoc-Cl are mixed in a microreactor at −10°C, achieving 92% yield with 99.5% purity. Critical quality attributes (CQAs) such as residual solvent levels (DMF <500 ppm) and enantiomeric purity are monitored via HPLC-MS and chiral chromatography.
Comparative Analysis of Synthetic Routes
| Parameter | Direct Protection Route | Late-Stage Functionalization Route |
|---|---|---|
| Total Steps | 2 | 4 |
| Overall Yield | 78% | 52% |
| Enantiomeric Excess | >99% (from chiral pool) | 90–95% (asymmetric catalysis) |
| Scalability | High | Moderate |
| Cost (USD/kg) | 1,200 | 2,500 |
Data compiled from Refs,, and.
Emerging Methodologies
Recent advances include enzymatic Fmoc protection using lipase B from Candida antarctica, which achieves 98% yield under aqueous conditions at pH7. This biocatalytic approach eliminates the need for organic solvents and reduces waste generation.
Characterization and Quality Control
The final product is characterized by:
- 1H NMR (CDCl3): δ 7.75 (d, J=7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J=7.2 Hz, 2H), 7.40 (t, J=7.4 Hz, 2H), 4.40 (d, J=6.8 Hz, 2H, CH2Fmoc), 4.20 (t, J=6.8 Hz, 1H, Fmoc CH), 3.65–3.45 (m, 1H, pyrrolidine CH), 2.80–2.60 (m, 2H, CH2CO2H).
- HPLC : Retention time 12.3 minutes on a C18 column (ACN/H2O +0.1% TFA gradient).
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the compound's structure or to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs. These products are often used in further research or as intermediates in the synthesis of more complex molecules.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)propanoic acid is used as a probe to study protein interactions and enzyme activities. Its ability to bind to specific targets makes it a valuable tool in understanding biological processes.
Medicine: In the field of medicine, this compound has potential applications in drug development. Its structural features can be exploited to design new therapeutic agents with improved efficacy and reduced side effects.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism by which 3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are determined by the compound's structure and the context in which it is used.
相似化合物的比较
Structural Comparison
The target compound is structurally distinct from other Fmoc-protected derivatives due to its pyrrolidine core and propanoic acid side chain. Key comparisons include:
Key Structural Differences :
- The target compound’s pyrrolidine core introduces rigidity compared to linear amino acid derivatives (e.g., ).
Physicochemical Properties
Notable Trends:
生物活性
3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)propanoic acid, also known as N-Fmoc-3-pyrrolidin-2-ylpropionic acid, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group, provides significant utility in peptide synthesis, particularly in constructing biologically active peptides.
- Molecular Formula : C22H23NO4
- Molecular Weight : 365.42 g/mol
- CAS Number : 1873205-29-8
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. Compounds with similar structures often exhibit significant pharmacological activities, which can be attributed to their interactions with various biological targets.
While specific mechanisms of action for this compound are not extensively documented, its role in peptide synthesis suggests that its biological activity is contingent upon the final peptide's structure and function. The efficacy of synthesized peptides can be evaluated through bioassays targeting specific biological pathways.
Case Studies and Research Findings
- Peptide Synthesis : Research indicates that Fmoc-protected amino acids, including this compound, are integral in synthesizing peptides with desired biological functions. The Fmoc group allows for selective protection during coupling reactions, facilitating the formation of complex peptide chains.
- Bioassay Evaluation : Studies assessing the biological activity of peptides synthesized using this compound have shown promising results against various targets, including enzymes and receptors involved in disease processes. For instance, peptides derived from Fmoc-protected amino acids have demonstrated cytotoxic effects against cancer cell lines.
- Structural Activity Relationship (SAR) : Investigations into structurally similar compounds reveal that modifications to the Fmoc group or the pyrrolidine ring can significantly alter biological activity. This highlights the importance of structural nuances in determining therapeutic efficacy.
Comparative Analysis of Similar Compounds
The following table summarizes key features of compounds structurally related to this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Fmoc-Amino Acid | Fmoc-Amino Acid | Directly used in peptide synthesis |
| Ethyl Glycinate | Ethyl Glycinate | Simpler structure for basic peptide chains |
| Boc-Amino Acid | Boc-Amino Acid | Uses Boc protection affecting reactivity |
| Acetylated Amino Acid | Acetylated Amino Acid | Varies in solubility and reactivity |
常见问题
Q. What are the standard synthesis protocols for 3-(1-Fmoc-pyrrolidin-3-yl)propanoic acid?
Methodological Answer: The synthesis typically involves:
Protection of the pyrrolidine nitrogen with the Fmoc group using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a basic solvent like dichloromethane (DCM) or dimethylformamide (DMF) .
Functionalization of the pyrrolidine ring via alkylation or coupling reactions to introduce the propanoic acid moiety.
Deprotection and purification using acidolysis (e.g., trifluoroacetic acid) followed by reverse-phase HPLC or flash chromatography .
Key Considerations:
Q. How is the compound characterized for purity and structural integrity?
Methodological Answer:
- Purity Analysis:
- Structural Confirmation:
Q. What are the recommended storage conditions to maintain stability?
Methodological Answer:
- Short-term : Store at 2–8°C in a desiccator to prevent moisture absorption .
- Long-term : Aliquot and freeze at -20°C under inert gas (argon/nitrogen) to avoid oxidative degradation. Stability ≥2 years under these conditions .
Critical Factors : - Avoid repeated freeze-thaw cycles, which can induce hydrolysis of the Fmoc group .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., L-proline derivatives) to control stereochemistry .
- Kinetic Resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts (e.g., BINOL-derived phosphoric acids) to favor one enantiomer .
- Analytical Validation : Combine chiral HPLC with circular dichroism (CD) spectroscopy to quantify enantiomeric excess (ee) .
Q. How does the Fmoc group influence reactivity in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Steric Effects : The bulky Fmoc group slows coupling kinetics but enhances regioselectivity by shielding the pyrrolidine nitrogen .
- Deprotection Efficiency : Fmoc is cleaved under mild basic conditions (20% piperidine/DMF), minimizing side reactions compared to acid-labile groups (e.g., Boc) .
Comparative Data :
| Protecting Group | Cleavage Condition | Coupling Efficiency (%) |
|---|---|---|
| Fmoc | Piperidine/DMF | 85–90 |
| Boc | TFA/DCM | 75–80 |
| Data adapted from |
Q. What strategies resolve contradictions in reaction yields across synthetic methods?
Methodological Answer:
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
- Mechanistic Studies : Use in situ IR or NMR to monitor intermediates and identify rate-limiting steps .
Case Study : - Lower yields in DCM vs. DMF (45% vs. 72%) were traced to poor solubility of the Fmoc-pyrrolidine intermediate in DCM .
Q. How do structural analogs (e.g., naphthalene vs. phenyl substituents) affect biological activity?
Methodological Answer:
- SAR Studies : Synthesize analogs with varied substituents and test in enzyme inhibition assays (e.g., proteases) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities based on substituent hydrophobicity/steric bulk .
Key Finding : - The naphthalene analog () showed 3x higher affinity for trypsin-like proteases due to π-π stacking interactions .
Q. What techniques study interactions with biological macromolecules?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized proteins .
- X-ray Crystallography : Resolve co-crystal structures to identify binding motifs (e.g., hydrogen bonds with the propanoic acid group) .
- NMR Titration : Track chemical shift perturbations in 15N-labeled proteins upon ligand binding .
Q. Table 1: Comparative Synthesis Methods
| Method | Solvent | Catalyst | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Fmoc-Cl Alkylation | DMF | DIEA | 72 | 99.7 | |
| Reductive Amination | DCM | NaBH(OAc)3 | 45 | 98.5 | |
| Enzymatic Resolution | THF | Lipase PS | 68 (ee 95%) | 99.3 |
Q. Table 2: Analytical Parameters
| Technique | Conditions | Key Metrics |
|---|---|---|
| Chiral HPLC | Chiralpak AD-H, 90:10 Hexane/IPA | Retention time: 12.3 min |
| 1H NMR | 500 MHz, DMSO-d6 | δ 4.2 (pyrrolidine CH) |
| ESI-MS | Positive mode, m/z 338.2 [M+H]+ | Molecular ion confirmed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
